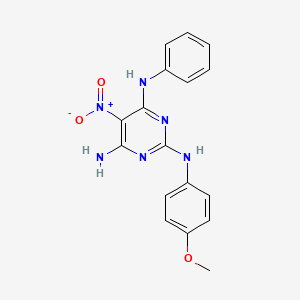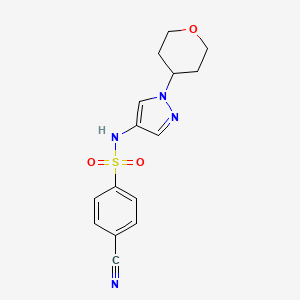
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as FBT or FBT-DHP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are widely used in the treatment of cardiovascular diseases. FBT-DHP is a novel compound that has shown promising results in various preclinical studies.
Mechanism of Action
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP exerts its therapeutic effects through multiple mechanisms. It has been shown to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP also inhibits the NF-κB pathway, which is involved in the inflammatory response. Additionally, 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has also been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease. Additionally, 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes.
Advantages and Limitations for Lab Experiments
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has been shown to have low toxicity and is well-tolerated in preclinical studies. However, one limitation of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP is that it has limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP. One area of interest is the development of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP analogs with improved solubility and potency. Another area of interest is the exploration of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP as a potential therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to understand the long-term effects of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP and its potential for clinical use.
Synthesis Methods
The synthesis of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP involves the condensation of 3-fluorobenzaldehyde and p-toluidine to form 3-fluorobenzyl-p-tolylamine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding dihydropyridine. The final step involves the oxidation of the dihydropyridine to form 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production.
Scientific Research Applications
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has been studied in various preclinical models of diseases such as diabetes, Alzheimer's disease, and cancer. In these studies, 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has shown to improve cognitive function, reduce oxidative stress, and inhibit cancer cell growth.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-7-9-17(10-8-14)22-19(24)18-6-3-11-23(20(18)25)13-15-4-2-5-16(21)12-15/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCPFOBKUGUBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2624666.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2624668.png)



![Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2624674.png)







![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)